molecular formula C16H22F3N3O4 B2692033 Acetic acid tert-butyl n-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate CAS No. 2138514-29-9

Acetic acid tert-butyl n-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate

Cat. No.: B2692033
CAS No.: 2138514-29-9
M. Wt: 377.364
InChI Key: SDBUDIVPDGFORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid tert-butyl N-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate (CAS: EN300-754699) is a carbamate derivative featuring a tert-butyl ester group, a carbamimidoyl (amidine) moiety, and a 4-(trifluoromethyl)phenylmethyl substituent. Its molecular formula is C₁₆H₂₂F₃N₃O₄, with a molecular weight of 377.37 g/mol and a purity of 95% .

Properties

IUPAC Name

acetic acid;tert-butyl N-[2-amino-2-imino-1-[4-(trifluoromethyl)phenyl]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O2.C2H4O2/c1-13(2,3)22-12(21)20-10(11(18)19)8-4-6-9(7-5-8)14(15,16)17;1-2(3)4/h4-7,10H,1-3H3,(H3,18,19)(H,20,21);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBUDIVPDGFORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid tert-butyl n-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a suitable precursor containing the trifluoromethylphenyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For example, the use of palladium-catalyzed coupling reactions can be employed to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid tert-butyl n-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Acetic acid tert-butyl n-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of acetic acid tert-butyl n-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The carbamimidoyl group may also play a role in the compound’s activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Acetic acid tert-butyl N-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate with analogous tert-butyl carbamate derivatives, emphasizing structural and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS No. Unique Features
This compound C₁₆H₂₂F₃N₃O₄ 377.37 Carbamimidoyl, 4-(trifluoromethyl)phenylmethyl EN300-754699 Amidino group enhances potential bioactivity; trifluoromethyl improves lipophilicity
Tert-Butyl N-[4-(trifluoromethyl)phenyl]carbamate C₁₂H₁₄F₃NO₂ 261.24 4-(Trifluoromethyl)phenyl 141940-37-6 Simpler structure; lacks carbamimidoyl group, reducing hydrogen-bonding capacity
tert-Butyl 3-amino-4-fluorobenzylcarbamate C₁₂H₁₇FN₂O₂ 240.27 3-Amino-4-fluorophenylmethyl 657409-24-0 Amino and fluoro substituents may enhance solubility and target selectivity
Tert-Butyl ((3R,4S)-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate C₁₆H₂₀F₃N₂O₂ 329.34 Pyrrolidine ring, 4-(trifluoromethyl)phenyl 1212404-61-9 Chiral pyrrolidine scaffold introduces stereochemical complexity
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate C₁₂H₁₈N₂O₂ 222.28 4-(Aminomethyl)phenyl 220298-96-4 Aminomethyl group increases polarity; potential for further functionalization
Tert-Butyl methyl(3-oxopropyl)carbamate C₁₀H₁₈N₂O₃ 214.26 Methyl, 3-oxopropyl 273757-11-2 Oxopropyl group introduces ketone functionality for conjugation

Structural and Functional Differences

Carbamimidoyl Group : Unique to the target compound, this amidine moiety (NH-C(NH)-) enables strong hydrogen bonding, making it distinct from simpler carbamates like Tert-Butyl N-[4-(trifluoromethyl)phenyl]carbamate . This feature is critical in enzyme inhibition, as seen in protease inhibitors .

Trifluoromethyl Substitution: Shared with Tert-Butyl ((3R,4S)-4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate , this group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs.

Amino and Hydroxymethyl Groups: Compounds like tert-Butyl N-[4-(aminomethyl)phenyl]carbamate exhibit higher solubility in polar solvents due to amino groups, contrasting with the hydrophobic trifluoromethyl-phenyl motif in the target compound.

Chiral Centers : The pyrrolidine-containing derivative introduces stereochemical complexity, impacting binding affinity in chiral environments, a feature absent in the target compound.

Stability and Reactivity

  • Stability : Tert-butyl carbamates are generally stable under neutral conditions but hydrolyze under acidic or basic conditions to release amines . The trifluoromethyl group in the target compound further stabilizes the aryl moiety against oxidative degradation .
  • Reactivity : The carbamimidoyl group may undergo reactions typical of amidines, such as alkylation or condensation with carbonyl compounds, enabling diverse derivatization pathways .

Biological Activity

Acetic acid tert-butyl n-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate, with the molecular formula C16H22F3N3O3, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, a carbamimidoyl group , and a tert-butyl carbamate moiety . These structural elements contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's binding affinity to various enzymes and receptors, potentially modulating key biological pathways. The carbamimidoyl group may facilitate hydrogen bonding with target molecules, further influencing its activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Antitumor Potential : Some studies have indicated that the compound may inhibit tumor cell proliferation, although detailed mechanisms remain to be elucidated.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro, indicating potential applications in neurodegenerative diseases.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound can significantly affect cell viability and apoptosis rates in various cell lines. For instance:

  • Cell Viability Assays : Results showed that treatment with the compound increased cell viability by approximately 30% in astrocyte cultures exposed to toxic amyloid-beta peptides compared to untreated controls.
  • Cytotoxicity Tests : The compound exhibited low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development.

Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Tert-butyl (2,2-diamino-1-(4-(trifluoromethyl)phenyl)vinyl)carbamate acetate![Structure](https:// Antitumor activity
4-Hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl carbamate![Structure](https Neuroprotective effects

These compounds share structural similarities but exhibit distinct biological activities, highlighting the unique potential of this compound.

Case Studies

  • Case Study on Neuroprotection : A study investigated the effects of acetic acid tert-butyl n-{carbamimidoyl[4-(trifluoromethyl)phenyl]methyl}carbamate on astrocytes exposed to amyloid-beta. The results indicated significant protection against cell death and reduced inflammation markers (TNF-α).
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against various bacterial strains. The compound exhibited notable inhibition zones compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Q & A

Q. What mechanistic insights explain unexpected byproducts during carbamate formation?

  • Methodological Answer : Perform trapping experiments (e.g., with TEMPO for radical intermediates) or isotopic labeling (e.g., 18O) to trace reaction pathways. Use LC-MS/MS to identify byproducts and propose mechanisms (e.g., nucleophilic substitution vs. elimination) .

Data Contradiction Analysis

  • Example : Conflicting reports on the compound’s stability in aqueous buffers may arise from differences in pH (e.g., hydrolysis accelerated at pH < 5). Validate via controlled stability studies using buffered solutions (pH 3–9) and quantify degradation products via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.